molecular formula C10H17N3O2S B1391441 Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate CAS No. 956018-34-1

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate

Cat. No.: B1391441
CAS No.: 956018-34-1
M. Wt: 243.33 g/mol
InChI Key: IIILZIJRVHFCGL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate involves several steps:

Chemical Reactions Analysis

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Common Reagents and Conditions: Common reagents include bases like sodium hydroxide and acids like hydrochloric acid.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-aminothiazol-4-YL)

Properties

IUPAC Name

tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)12-5-4-7-6-16-8(11)13-7/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIILZIJRVHFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CSC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672831
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956018-34-1
Record name tert-Butyl [2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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